α-(アミノオキシ)ベンゼンプロパン酸, (S)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

高度酸化タンパク質生成物 (AOPP) は、タンパク質の酸化損傷の新しいバイオマーカーであり、新しいクラスの炎症性メディエーターです。 これらの化合物は、クロラミンや次亜塩素酸などの塩素化酸化剤が血漿タンパク質と反応することにより、酸化ストレスの際に生成されます . 高度酸化タンパク質生成物は、酸化ストレスと炎症を促進し、多くの病態生理学的疾患プロセスに関与しています .

科学的研究の応用

Advanced oxidation protein products have a wide range of scientific research applications, including:

準備方法

高度酸化タンパク質生成物は、通常、血漿タンパク質と塩素化酸化剤の反応によって合成されます。 たとえば、次亜塩素酸で処理されたヒト血清アルブミンは、高度酸化タンパク質生成物を生成できます . 反応条件には、多くの場合、クロラミン標準と、発色プロセスを開始するアッセイ反応開始剤の使用が含まれます

化学反応の分析

高度酸化タンパク質生成物は、主に酸化修飾を含むさまざまな化学反応を起こします。これらの反応には以下が含まれます。

酸化: 高度酸化タンパク質生成物は、次亜塩素酸やクロラミンなどの塩素化酸化剤による血漿タンパク質の酸化によって生成されます.

活性酸素種との反応: 高度酸化タンパク質生成物は、好中球と単球で酸化反応を開始し、炎症のメディエーターとしての役割を示唆しています.

これらの反応で使用される一般的な試薬には、次亜塩素酸、クロラミン、その他の塩素化酸化剤が含まれます。 これらの反応から生成される主な生成物は、ジチロシン含有および架橋タンパク質生成物です .

科学研究への応用

高度酸化タンパク質生成物は、以下を含む、さまざまな科学研究用途があります。

作用機序

高度酸化タンパク質生成物は、いくつかのメカニズムを通じてその効果を発揮します。

類似化合物との比較

高度酸化タンパク質生成物は、酸化修飾によって形成されるもう1つのクラスの化合物である高度糖化最終産物 (AGE) と構造的に類似しています . これら2つのクラスの化合物は、どちらも炎症性メディエーターとして作用し、酸化ストレスを促進します。 高度酸化タンパク質生成物は、塩素化酸化剤と血漿タンパク質の反応によって生成される点でユニークです .

類似の化合物には以下が含まれます。

高度糖化最終産物 (AGE): タンパク質や脂質の非酵素的糖化によって生成されます。

タンパク質カルボニル: タンパク質側鎖の酸化によって生成されます。

ニトロチロシン: タンパク質中のチロシン残基のニトロ化によって生成されます。

高度酸化タンパク質生成物は、細胞受容体やシグナル伝達経路との特異的な相互作用を通じて、酸化ストレスと炎症を促進する能力においてユニークです .

生物活性

Benzenepropanoic acid, alpha-(aminooxy)-, (S)- is a compound of significant interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

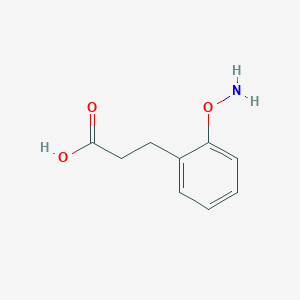

Benzenepropanoic acid, alpha-(aminooxy)-, (S)- has the following chemical structure:

- Molecular Formula : C9H11NO3

- Molecular Weight : 181.19 g/mol

- CAS Number : 170717

The compound features an aminooxy group that is crucial for its biological activity, particularly in enzyme inhibition and potential therapeutic effects.

Inhibition of Enzymes

One of the primary mechanisms through which benzenepropanoic acid, alpha-(aminooxy)-, (S)- exerts its biological effects is through the inhibition of specific enzymes. Research indicates that this compound acts as a potent inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme implicated in neuropathic pain and various neurodegenerative diseases. The inhibition of GCPII by this compound can lead to decreased levels of glutamate, a neurotransmitter involved in pain signaling pathways .

Antimicrobial Properties

Studies have shown that benzenepropanoic acid derivatives exhibit antimicrobial activity against various bacterial strains. For instance, certain derivatives have been tested for their ability to inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism behind this antimicrobial activity is believed to involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .

Case Study 1: GCPII Inhibition

A study conducted on the pharmacokinetics of benzenepropanoic acid derivatives demonstrated that modifications to the structure significantly enhance oral bioavailability while maintaining potent GCPII inhibition. The research highlighted that prodrugs designed from this compound showed improved plasma levels and efficacy in reducing neuropathic pain in animal models .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of benzenepropanoic acid was assessed against clinical isolates of E. coli. The results indicated a significant inhibition zone around the wells containing the compound, suggesting its potential as an antibacterial agent. The study also explored various concentrations to determine the minimum inhibitory concentration (MIC) required for effective bacterial growth inhibition .

Biological Activity Summary Table

Safety and Toxicity Profile

The safety profile of benzenepropanoic acid, alpha-(aminooxy)-, (S)- has been evaluated in various studies. The compound exhibits low toxicity with an oral LD50 greater than 2000 mg/kg in animal models, indicating a favorable safety margin for potential therapeutic applications . Additionally, it does not show significant skin irritation or sensitization properties.

特性

IUPAC Name |

3-(2-aminooxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-13-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVPQHIRIGIDLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)O)ON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80962839 |

Source

|

| Record name | 3-[2-(Aminooxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42990-62-5 |

Source

|

| Record name | alpha-Aminooxy-beta-phenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042990625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[2-(Aminooxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。